Isoquinonline-8-boronicacidpinacolester
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Overview
Description
Isoquinonline-8-boronic acid pinacol ester is a chemical compound with the molecular formula C15H18BNO2. It is a boronic ester derivative of isoquinoline, a nitrogen-containing heterocyclic compound. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinonline-8-boronic acid pinacol ester can be synthesized through various methods. One common approach involves the palladium-catalyzed coupling of isoquinoline derivatives with boronic acids or boronate esters. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of isoquinonline-8-boronic acid pinacol ester often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Isoquinonline-8-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of isoquinoline.
Substitution: It can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Isoquinonline-8-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinonline-8-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester group reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Pyridine-3-boronic acid pinacol ester
- Naphthalene-2-boronic acid pinacol ester
Uniqueness
Isoquinonline-8-boronic acid pinacol ester is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of isoquinoline-based compounds, which are important in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H20BNO3 |
---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-isoquinolin-8-ylborinic acid |
InChI |
InChI=1S/C15H20BNO3/c1-14(2,18)15(3,4)20-16(19)13-7-5-6-11-8-9-17-10-12(11)13/h5-10,18-19H,1-4H3 |
InChI Key |
AMNCOSRSZWYCFD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=NC=CC2=CC=C1)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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